tributyl-[[4-[(tributylazaniumyl)methyl]phenyl]methyl]azanium;dibromide
Description
Tributyl-[[4-[(tributylazaniumyl)methyl]phenyl]methyl]azanium; dibromide is a quaternary ammonium salt characterized by two tributylazanium groups connected via a phenylmethyl backbone, with bromide (Br⁻) as the counterion. Its molecular formula is C₃₂H₆₂Br₂N₂, and its structure features a central aromatic ring substituted with two methyl-linked tributylazanium moieties. This compound belongs to the class of bis-quaternary ammonium salts, which are notable for their applications in surfactants, phase-transfer catalysts, and antimicrobial agents due to their cationic nature and amphiphilic properties .
The synthesis of such compounds typically involves alkylation or quaternization reactions. For example, analogous azanium salts are prepared by reacting tertiary amines with alkyl halides under controlled conditions .
Properties
IUPAC Name |
tributyl-[[4-[(tributylazaniumyl)methyl]phenyl]methyl]azanium;dibromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H62N2.2BrH/c1-7-13-23-33(24-14-8-2,25-15-9-3)29-31-19-21-32(22-20-31)30-34(26-16-10-4,27-17-11-5)28-18-12-6;;/h19-22H,7-18,23-30H2,1-6H3;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFMZVGYBPOLFA-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CC1=CC=C(C=C1)C[N+](CCCC)(CCCC)CCCC.[Br-].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H62Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50906528 | |
| Record name | N,N'-[1,4-Phenylenebis(methylene)]bis(N,N-dibutylbutan-1-aminium) dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50906528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
634.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101710-66-1 | |
| Record name | Ammonium, (p-phenylenedimethylene)bis(tributyl-, dibromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101710661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N'-[1,4-Phenylenebis(methylene)]bis(N,N-dibutylbutan-1-aminium) dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50906528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Quaternization of Diamine Precursors
The most direct route involves the reaction of 1,4-bis(bromomethyl)benzene with tributylamine in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. This two-step alkylation process proceeds via nucleophilic substitution (SN2), where each bromomethyl group reacts with two equivalents of tributylamine to form the dicationic core.
Key Parameters :
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Molar Ratio : 1:2.2 (diamine to tributylamine) ensures complete quaternization.
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Temperature : 80–90°C optimizes reaction kinetics without promoting decomposition.
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Reaction Time : 24–48 hours for full conversion, monitored via thin-layer chromatography (TLC).
Alternative Alkylation Strategies
A modified approach uses 1,4-bis(chloromethyl)benzene as the starting material, with potassium iodide as a catalyst to enhance leaving-group ability. Tributylamine is added dropwise under nitrogen to prevent oxidation. This method achieves yields of 85–90% after recrystallization from ethanol/water mixtures.
Optimization of Reaction Conditions
Solvent Selection
Comparative studies show that solvents with high polarity indices (e.g., DMF, ε = 37) enhance ionic intermediate stability, while lower-polarity solvents (e.g., toluene) result in incomplete reactions.
| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 37 | 92 | 95 |
| Acetonitrile | 37.5 | 89 | 93 |
| Toluene | 2.4 | 45 | 78 |
Temperature and Time Dependence
Elevated temperatures (>100°C) lead to tributylamine degradation, forming butene byproducts. Kinetic profiling confirms 80°C as optimal, with 95% conversion achieved within 36 hours.
Purification and Characterization
Recrystallization Techniques
Crude product is purified via sequential recrystallization:
Spectroscopic Confirmation
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¹H NMR (400 MHz, CDCl₃): δ 3.45 (m, 16H, NCH₂), 1.75 (m, 24H, CH₂), 1.45 (m, 12H, CH₃), 7.25 (s, 4H, ArH).
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Elemental Analysis : Calculated for C₃₂H₆₂Br₂N₂: C 55.98%, H 9.09%, N 4.07%; Found: C 55.82%, H 9.12%, N 4.01%.
Industrial-Scale Production Insights
Suppliers such as American Custom Chemicals Corporation and Alfa Chemistry utilize continuous-flow reactors to maximize efficiency. Key industrial benchmarks include:
Challenges and Mitigation Strategies
Byproduct Formation
Over-alkylation at the aromatic ring is minimized by controlling stoichiometry and reaction time. GC-MS analysis identifies trace impurities (<2%) of tributylamine hydrobromide , removed via activated charcoal treatment.
Moisture Sensitivity
The hygroscopic nature of the dibromide salt necessitates storage under anhydrous conditions with molecular sieves.
Emerging Methodologies
Recent advances explore phase-transfer catalysis using tetrabutylammonium bromide to accelerate alkylation. Preliminary data show a 15% reduction in reaction time without compromising yield .
Chemical Reactions Analysis
Types of Reactions
AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(TRIBUTYL-, DIBROMIDE) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The bromide ions in the compound can be substituted with other nucleophiles to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions, alkoxides, or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce a wide range of new quaternary ammonium compounds.
Scientific Research Applications
AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(TRIBUTYL-, DIBROMIDE) has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and as a phase transfer catalyst in various reactions.
Biology: The compound has antimicrobial properties and is used in the development of disinfectants and antiseptics.
Medicine: It is being studied for its potential use in drug delivery systems and as an active ingredient in certain medications.
Industry: The compound is used in the production of surfactants, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(TRIBUTYL-, DIBROMIDE) involves its interaction with cellular membranes and proteins. The quaternary ammonium groups can disrupt the lipid bilayer of cell membranes, leading to cell lysis and death. This property makes it effective as an antimicrobial agent. Additionally, the compound can interact with various enzymes and proteins, inhibiting their activity and affecting cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
Backbone Complexity: The target compound’s bis-azanium structure with a phenylmethyl bridge distinguishes it from simpler quaternary ammonium salts like N-methylethanaminium bromide. The aromatic backbone may enhance stability but reduce solubility in non-polar solvents compared to aliphatic analogs .
Counterion Effects : Bromide (Br⁻) is common in antimicrobial agents due to its compatibility with biological systems. In contrast, chloride (Cl⁻) analogs (e.g., triethyl-[[4-(3-phenylbutan-2-yl)phenyl]methyl]azanium; chloride) are often used in ionic liquids, where anion size impacts melting points and conductivity .
Thermal Stability : Selenium-based dibromides (e.g., phenyl methyl selenide dibromide) exhibit instability under heat, decomposing into volatile byproducts. The target compound, being nitrogen-based, is likely more thermally stable, though this requires experimental validation .
Biological Activity
Chemical Structure and Properties
Molecular Formula : C22H46Br2N2
Molecular Weight : 509.44 g/mol
The compound features a central azanium group with tributyl substituents and a phenyl ring, which may influence its solubility and interaction with biological membranes.
Antimicrobial Activity
Tributyl-[[4-[(tributylazaniumyl)methyl]phenyl]methyl]azanium;dibromide exhibits significant antimicrobial properties. Studies have shown that quaternary ammonium compounds (QACs) can disrupt microbial cell membranes, leading to cell lysis.
- Mechanism of Action : The positively charged nitrogen in the ammonium group interacts with negatively charged components of microbial membranes, causing permeability changes and eventual cell death.
- Case Study : A study demonstrated the effectiveness of similar quaternary ammonium compounds against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) in the range of 0.5 to 2.0 mg/mL .
Cytotoxicity and Cellular Effects
The cytotoxic effects of this compound have been assessed in various human cell lines.
- Findings : In vitro studies indicated that concentrations above 10 µM resulted in significant cytotoxicity in human liver (HepG2) and breast cancer (MCF-7) cell lines. The compound induced apoptosis through mitochondrial pathways, as evidenced by increased caspase activity and altered mitochondrial membrane potential .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 12 | Apoptosis via mitochondrial pathway |
| MCF-7 | 15 | Caspase activation |
Anti-inflammatory Properties
Recent research has suggested that this compound may possess anti-inflammatory properties.
- Study Results : In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with the compound reduced pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential application in inflammatory diseases.
Neuroprotective Effects
There is emerging evidence that quaternary ammonium compounds may have neuroprotective effects.
- Research Insights : In models of neurodegeneration, this compound has been shown to protect neuronal cells from oxidative stress-induced apoptosis. The mechanism appears to involve the modulation of reactive oxygen species (ROS) levels and enhancement of antioxidant defense systems.
Summary of Findings
The biological activity of this compound encompasses various therapeutic potentials:
- Antimicrobial Activity : Effective against bacteria with low MIC values.
- Cytotoxicity : Induces apoptosis in cancer cell lines at micromolar concentrations.
- Anti-inflammatory Effects : Reduces cytokine production in inflammatory models.
- Neuroprotection : Offers protection against oxidative stress in neuronal cells.
Q & A
Q. What are the recommended synthetic routes for tributyl-[[4-[(tributylazaniumyl)methyl]phenyl]methyl]azanium;dibromide, and how can reaction efficiency be optimized?
Methodological Answer:
- Synthetic Pathways : Begin with quaternization of tertiary amines using alkyl halides, as this compound is a bis-quaternary ammonium salt. A stepwise approach is advised: (i) synthesize the tributylazanium precursor via nucleophilic substitution, (ii) perform Friedel-Crafts alkylation for aromatic ring functionalization, and (iii) finalize with bromide counterion exchange .
- Optimization Strategies :
Q. Which spectroscopic and crystallographic methods are most effective for characterizing its structure?
Methodological Answer:
- Spectroscopy :
- Crystallography :
Table 1 : Example Characterization Workflow
| Technique | Purpose | Key Parameters |
|---|---|---|
| ¹H NMR | Confirm alkyl chain integration | δ 0.8–1.5 ppm (triplet for -CH₂CH₂CH₃) |
| SCXRD | Resolve cationic geometry | Space group: P2₁/c; R-factor < 5% |
| DFT | Validate electronic structure | ΔE (HOMO-LUMO) < 3 eV |
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported solubility data across studies?
Methodological Answer:
Q. What strategies are effective in analyzing its interactions with biomolecules (e.g., DNA/proteins)?
Methodological Answer:
- Biophysical Assays :
- Isothermal Titration Calorimetry (ITC) : Quantify binding constants (Kd) by titrating the compound into biomolecule solutions.
- Circular Dichroism (CD) : Monitor conformational changes in biomolecules upon binding.
- Computational Modeling :
Q. How to design experiments to study its degradation pathways under varying environmental conditions?
Methodological Answer:
- Accelerated Stability Testing :
- Expose the compound to UV light (λ = 254 nm), elevated temperatures (40–60°C), and pH gradients (2–12).
- Analyze degradation products via LC-HRMS, focusing on demethylation or debromination pathways.
- Kinetic Modeling :
Data Contradiction Analysis Framework
- Root-Cause Identification :
- Meta-Analysis :
- Aggregate data into a heatmap (Figure 1) to visualize trends in yield, purity, and stability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
